1,1-Dichloro-2,2,2-trifluoro-1-iodoethane
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Overview
Description
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane is a halogenated organic compound with the molecular formula C2Cl2F3I This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to an ethane backbone
Preparation Methods
The synthesis of 1,1-Dichloro-2,2,2-trifluoro-1-iodoethane typically involves halogenation reactions. One common method includes the reaction of 1,1,1-Trifluoro-2-iodoethane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale halogenation processes using specialized reactors and equipment to handle the reactive and potentially hazardous nature of the reagents involved .
Chemical Reactions Analysis
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,1-Dichloro-2,2,2-trifluoro-1-iodoethane exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogens can interact with different molecular targets, including enzymes and receptors, altering their activity and function . The compound’s reactivity is influenced by the electronegativity and size of the halogen atoms, which can affect the compound’s binding affinity and specificity for different targets .
Comparison with Similar Compounds
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane can be compared with other halogenated ethanes, such as:
1,1,1-Trifluoro-2-iodoethane: This compound lacks the chlorine atoms present in this compound, making it less reactive in certain substitution reactions.
1,1,1-Trifluoro-2-chloroethane: This compound contains chlorine and fluorine but lacks iodine, resulting in different reactivity and applications.
1,1,1-Trifluoro-2-bromoethane:
The uniqueness of this compound lies in its combination of chlorine, fluorine, and iodine atoms, which confer distinct chemical properties and reactivity patterns .
Properties
CAS No. |
646-60-6 |
---|---|
Molecular Formula |
C2Cl2F3I |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
1,1-dichloro-2,2,2-trifluoro-1-iodoethane |
InChI |
InChI=1S/C2Cl2F3I/c3-1(4,8)2(5,6)7 |
InChI Key |
XTXPOHYQRBTFDA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)I)(F)(F)F |
Origin of Product |
United States |
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